molecular formula C26H28ClN3 B442390 3-({4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9-ETHYL-9H-CARBAZOLE

3-({4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9-ETHYL-9H-CARBAZOLE

Cat. No.: B442390
M. Wt: 418g/mol
InChI Key: IBSZVGQVYFLRLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9-ETHYL-9H-CARBAZOLE is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a piperazine ring substituted with a 2-chlorobenzyl group, which is linked to a carbazole moiety via a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9-ETHYL-9H-CARBAZOLE typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first synthesized and substituted with a 2-chlorobenzyl group. This step often involves the reaction of piperazine with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide.

    Coupling with Carbazole: The substituted piperazine is then coupled with 9-ethyl-9H-carbazole through a methylene bridge. This step can be achieved using a coupling reagent such as formaldehyde under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-({4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9-ETHYL-9H-CARBAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated products.

Scientific Research Applications

3-({4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9-ETHYL-9H-CARBAZOLE has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and antipsychotic activities.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 3-({4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9-ETHYL-9H-CARBAZOLE involves its interaction with specific molecular targets. The compound is known to bind to dopamine and serotonin receptors, acting as an antagonist. This interaction modulates neurotransmitter activity, which can lead to its observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole
  • 3-{[4-(2,3-dichlorobenzyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole

Uniqueness

Compared to similar compounds, 3-({4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9-ETHYL-9H-CARBAZOLE is unique due to its specific substitution pattern on the piperazine ring. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications.

Properties

Molecular Formula

C26H28ClN3

Molecular Weight

418g/mol

IUPAC Name

3-[[4-[(2-chlorophenyl)methyl]piperazin-1-yl]methyl]-9-ethylcarbazole

InChI

InChI=1S/C26H28ClN3/c1-2-30-25-10-6-4-8-22(25)23-17-20(11-12-26(23)30)18-28-13-15-29(16-14-28)19-21-7-3-5-9-24(21)27/h3-12,17H,2,13-16,18-19H2,1H3

InChI Key

IBSZVGQVYFLRLG-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4=CC=CC=C4Cl)C5=CC=CC=C51

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4=CC=CC=C4Cl)C5=CC=CC=C51

Origin of Product

United States

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